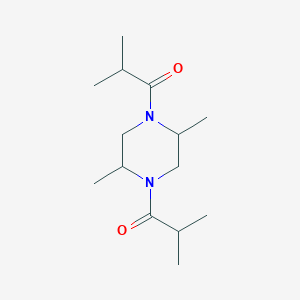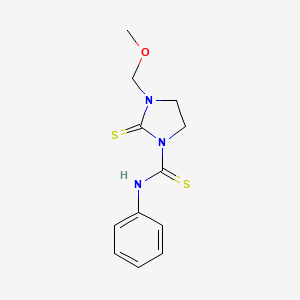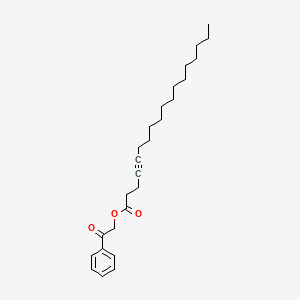
N-(Acetyloxy)-N-(but-2-en-1-yl)pent-4-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Acetyloxy)-N-(but-2-en-1-yl)pent-4-enamide is an organic compound that belongs to the class of amides This compound features both an acetyloxy group and a but-2-en-1-yl group attached to the nitrogen atom of the pent-4-enamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetyloxy)-N-(but-2-en-1-yl)pent-4-enamide can be achieved through a multi-step process involving the following key steps:
Formation of the Pent-4-enamide Backbone: This can be synthesized by reacting pent-4-enoic acid with an appropriate amine under dehydrating conditions.
Introduction of the But-2-en-1-yl Group: This step involves the alkylation of the amide nitrogen with a but-2-en-1-yl halide in the presence of a base.
Acetylation: The final step is the acetylation of the nitrogen atom using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N-(Acetyloxy)-N-(but-2-en-1-yl)pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The double bonds in the but-2-en-1-yl and pent-4-enamide groups can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated amides.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated amides.
Substitution: Amides with different functional groups replacing the acetyloxy group.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme interactions and metabolic pathways.
Medicine: As a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: As an intermediate in the production of polymers, coatings, and other materials.
作用機序
The mechanism by which N-(Acetyloxy)-N-(but-2-en-1-yl)pent-4-enamide exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites or allosteric sites.
Receptor Modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.
Pathway Involvement: The compound may affect various biochemical pathways, leading to changes in cellular function and metabolism.
類似化合物との比較
Similar Compounds
N-(Acetyloxy)-N-(but-2-en-1-yl)butanamide: Similar structure but with a butanamide backbone.
N-(Acetyloxy)-N-(prop-2-en-1-yl)pent-4-enamide: Similar structure but with a prop-2-en-1-yl group.
N-(Acetyloxy)-N-(but-2-en-1-yl)hex-4-enamide: Similar structure but with a hex-4-enamide backbone.
Uniqueness
N-(Acetyloxy)-N-(but-2-en-1-yl)pent-4-enamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in the design of novel compounds with tailored properties for specific applications.
特性
CAS番号 |
87842-84-0 |
|---|---|
分子式 |
C11H17NO3 |
分子量 |
211.26 g/mol |
IUPAC名 |
[but-2-enyl(pent-4-enoyl)amino] acetate |
InChI |
InChI=1S/C11H17NO3/c1-4-6-8-11(14)12(9-7-5-2)15-10(3)13/h4-5,7H,1,6,8-9H2,2-3H3 |
InChIキー |
JSHIOLXGOOGMTO-UHFFFAOYSA-N |
正規SMILES |
CC=CCN(C(=O)CCC=C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


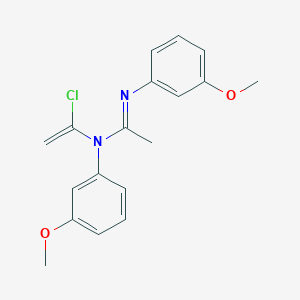
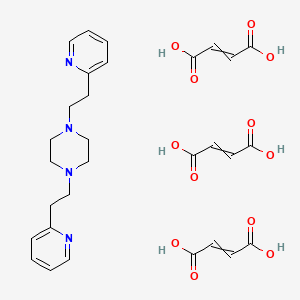
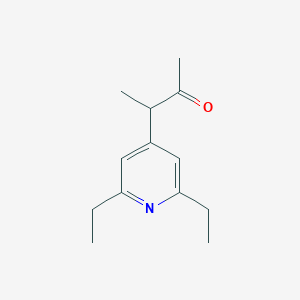
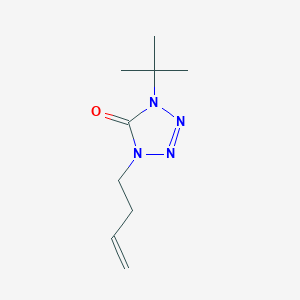
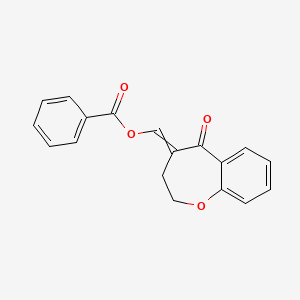
![2-[(2-Phenoxyethyl)sulfanyl]-5-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B14387395.png)
![2,2'-{[2-(Dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dithiophene](/img/structure/B14387403.png)
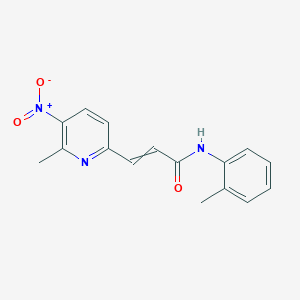
![Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane](/img/structure/B14387413.png)

![N,N-Dimethyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-amine](/img/structure/B14387418.png)
